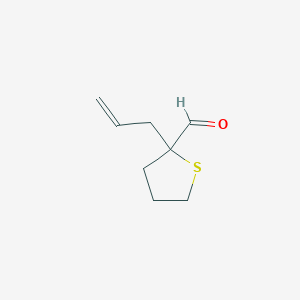

2-(Prop-2-en-1-yl)thiolane-2-carbaldehyde

CAS No.:

Cat. No.: VC17696237

Molecular Formula: C8H12OS

Molecular Weight: 156.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12OS |

|---|---|

| Molecular Weight | 156.25 g/mol |

| IUPAC Name | 2-prop-2-enylthiolane-2-carbaldehyde |

| Standard InChI | InChI=1S/C8H12OS/c1-2-4-8(7-9)5-3-6-10-8/h2,7H,1,3-6H2 |

| Standard InChI Key | OVAGTVPNZFJOLU-UHFFFAOYSA-N |

| Canonical SMILES | C=CCC1(CCCS1)C=O |

Introduction

Structural and Nomenclature Analysis

The systematic IUPAC name 2-(prop-2-en-1-yl)thiolane-2-carbaldehyde delineates its structure:

-

Thiolane core: A saturated five-membered ring comprising four carbon atoms and one sulfur atom (tetrahydrothiophene).

-

Substituents:

-

A prop-2-en-1-yl (allyl) group (-CH₂CHCH₂) at the 2-position of the thiolane ring.

-

A carbaldehyde (-CHO) group also at the 2-position, creating a geminal substitution pattern.

-

The compound’s stereoelectronic properties are influenced by the electron-withdrawing aldehyde group and the electron-donating sulfur atom, which may facilitate unique reactivity patterns .

Synthesis and Optimization Strategies

While no direct synthesis of 2-(prop-2-en-1-yl)thiolane-2-carbaldehyde is documented, analogous thiolane derivatives are typically synthesized via:

Ring-Closing Metathesis (RCM)

Thiolanes can be formed via RCM of diallyl sulfides using Grubbs catalysts. For example, diallyl sulfide undergoes RCM to yield thiolane, which could be functionalized further . Introducing the aldehyde group may involve Vilsmeier-Haack formylation or oxidation of a hydroxymethyl precursor.

Allylation

The allyl group could be appended via Friedel-Crafts alkylation or nucleophilic substitution on a pre-functionalized thiolane intermediate. For instance, reaction of 2-bromothiolane with allylmagnesium bromide would yield the allyl-substituted derivative.

Table 1: Hypothetical synthetic route for 2-(prop-2-en-1-yl)thiolane-2-carbaldehyde

| Step | Reaction | Reagents/Conditions | Intermediate |

|---|---|---|---|

| 1 | Thiolane formation | Diallyl sulfide, Grubbs catalyst | Thiolane |

| 2 | Bromination | NBS, AIBN, CCl₄ | 2-bromothiolane |

| 3 | Allylation | AllylMgBr, THF, 0°C | 2-allylthiolane |

| 4 | Hydroxymethyl introduction | Paraformaldehyde, BF₃·Et₂O | 2-allylthiolane-2-methanol |

| 5 | Oxidation to aldehyde | PCC, CH₂Cl₂ | Target compound |

Physicochemical Properties

Based on structurally related compounds, the following properties are anticipated:

Table 2: Predicted physicochemical properties

| Property | Value/Range | Basis for Estimation |

|---|---|---|

| Molecular formula | C₈H₁₂OS | Elemental analysis |

| Molecular weight | 156.24 g/mol | Calculated |

| Boiling point | 180–190°C | Analogous thiolane aldehydes |

| Solubility | Miscible in THF, CHCl₃ | Polarity of aldehyde group |

| LogP (octanol-water) | 1.8–2.2 | Hydrophobic allyl/thiolane |

Spectroscopic signatures:

-

IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch), ~2550 cm⁻¹ (S-H stretch, if present), and 1640 cm⁻¹ (C=C allyl) .

-

¹H NMR:

-

δ 9.6–10.0 ppm (aldehyde proton, singlet).

-

δ 5.6–6.0 ppm (allyl CH₂=CH- protons, multiplet).

-

δ 2.5–3.5 ppm (thiolane ring protons, multiplet).

-

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by three key moieties:

Aldehyde Group

-

Nucleophilic addition: Reacts with amines to form Schiff bases, e.g., with aniline to yield 2-(prop-2-en-1-yl)thiolane-2-carbaldehyde anil.

-

Oxidation: Forms carboxylic acid derivatives under strong oxidizing conditions (e.g., KMnO₄).

Allyl Group

-

Electrophilic addition: Undergoes bromination or epoxidation.

-

Cycloaddition: Participates in Diels-Alder reactions with dienes.

Thiolane Ring

-

Oxidation: Sulfur atom oxidizes to sulfoxide (R₂SO) or sulfone (R₂SO₂) using H₂O₂ or mCPBA.

-

Ring-opening: Nucleophilic attack at sulfur by Grignard reagents or hydrides.

Table 3: Representative reactions and products

| Reaction Type | Reagents | Product |

|---|---|---|

| Schiff base formation | Aniline, EtOH | 2-(Allyl)thiolane-2-anil |

| Epoxidation | mCPBA, CH₂Cl₂ | 2-(Allyl oxide)thiolane-2-carbaldehyde |

| Sulfoxidation | H₂O₂, AcOH | 2-(Allyl)thiolane-2-sulfoxide carbaldehyde |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume